Allyl 2-ethylbutyrate

Description

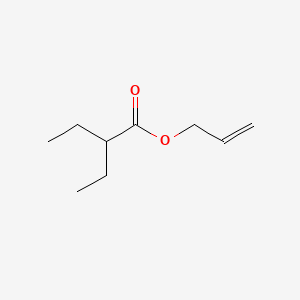

Allyl 2-ethylbutyrate (CAS 7493-69-8) is an allyl ester with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . Its IUPAC name is 2-propenyl 2-ethylbutanoate, and it is characterized by an allyl group (CH₂=CH-CH₂-) esterified with 2-ethylbutanoic acid. This compound is widely utilized in the flavor and fragrance industry due to its "fruity, peach" odor profile . Notably, it has been identified as a biomarker in poultry myopathies, with concentrations 4.3-fold higher in severely affected chicken muscles compared to normal tissues .

Properties

IUPAC Name |

prop-2-enyl 2-ethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-7-11-9(10)8(5-2)6-3/h4,8H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKXNUWCFMZFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864078 | |

| Record name | Butanoic acid, 2-ethyl-, 2-propen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless liquid with an oily fruity odour | |

| Record name | 2-Propenyl 2-ethylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Allyl 2-ethylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/328/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, soluble in ethanol, and miscible with essential oils and flavour materials | |

| Record name | Allyl 2-ethylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/328/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.882-0.887 | |

| Record name | Allyl 2-ethylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/328/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7493-69-8 | |

| Record name | Allyl 2-ethylbutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7493-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl 2-ethylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYL 2-ETHYLBUTYRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-ethyl-, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-ethyl-, 2-propen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl 2-ethylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL 2-ETHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7177XGV3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propenyl 2-ethylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165 - 167 °C | |

| Record name | 2-Propenyl 2-ethylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Direct Esterification of 2-Ethylbutyric Acid with Allyl Alcohol

Process Description:

The classical method involves direct esterification of 2-ethylbutyric acid with allyl alcohol under azeotropic conditions to continuously remove water formed during the reaction, thereby driving the equilibrium toward ester formation.-

- Catalyst: Typically acid catalysts such as sulfuric acid or other strong acids can be used.

- Temperature: Moderate heating to facilitate esterification and azeotropic distillation.

- Removal of water via azeotropic distillation is critical to push the reaction toward completion.

-

- Simple, well-understood process.

- High purity of product achievable by controlling reaction parameters and distillation.

-

- Requires careful control of reaction conditions to avoid side reactions.

- Equilibrium nature necessitates continuous removal of water.

Reference:

This method is explicitly mentioned as a preparation route for this compound, highlighting its industrial relevance.

Process Optimization and Catalysis Insights

While specific catalytic systems for this compound are less documented, insights can be drawn from related esterification and transesterification processes:

Transesterification Catalysts:

In analogous processes (e.g., production of allyl 2-hydroxyisobutyrate), organotin compounds and organic titanates (e.g., titanium tetramethoxide) have been used effectively to catalyze transesterification reactions involving allyl alcohol and esters. These catalysts offer high efficiency and selectivity, minimizing impurities.-

- Temperature range: 80 to 150 °C is preferred for esterification and transesterification reactions involving allyl groups.

- Reaction time: 10 minutes to 12 hours depending on catalyst and scale.

- Molar ratio: Allyl alcohol to acid or ester typically maintained between 0.1 to 10 to optimize cost and conversion.

Equilibrium Shift Techniques:

Continuous removal of by-products such as water (in esterification) or methanol (in transesterification) via distillation is critical to drive the reaction toward completion.

Comparative Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Esterification | 2-Ethylbutyric acid + Allyl alcohol | Acid catalyst, azeotropic distillation, moderate heating | Simple, well-known, high purity achievable | Equilibrium limits conversion, requires water removal |

| Alkylation with Allyl Bromide | Sodium salt of 2-ethylbutyrate + Allyl bromide | Reflux in xylene, prolonged heating | High conversion, batch process suited | Use of hazardous alkylating agent, possible side reactions |

| Transesterification (analogous) | Methyl ester + Allyl alcohol | Organotin or titanium catalysts, 80-150 °C | High efficiency, fewer impurities | Requires specific catalysts, more complex setup |

Research Findings and Industrial Implications

Yield and Purity:

The direct esterification method under optimized azeotropic conditions can yield high-purity this compound suitable for flavor applications, where trace impurities can impact odor profile.Catalyst Selection:

While direct acid catalysis is common, the use of metal-organic catalysts (e.g., titanium tetramethoxide) in related allyl ester syntheses has demonstrated improved selectivity and reduced by-product formation, suggesting potential for application in this compound synthesis.Process Scale-Up: Industrial-scale production benefits from continuous removal of water or alcohol by-products to maintain reaction equilibrium favoring ester formation. Continuous or semi-continuous reactors with integrated distillation columns are preferred for efficient production.

Chemical Reactions Analysis

Types of Reactions: Allyl 2-ethylbutyrate, being an ester, undergoes several types of chemical reactions, including:

Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the formation of 2-ethylbutyric acid and allyl alcohol .

Reduction: Esters can be reduced to their corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4) .

Transesterification: This involves the exchange of the alkoxy group of the ester with another alcohol, forming a new ester.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Transesterification: Catalysts such as acids or bases in the presence of an alcohol.

Major Products Formed:

Hydrolysis: 2-ethylbutyric acid and allyl alcohol.

Reduction: Allyl alcohol.

Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

Applications in Food Industry

Flavoring Agent

Allyl 2-ethylbutyrate is primarily utilized as a flavoring agent in the food industry due to its pleasant fruity aroma, reminiscent of various fruits like pineapples and passion fruits. It is often included in formulations to enhance flavor profiles in beverages, confections, and baked goods.

Flavor Research

Research indicates that this compound contributes significantly to the overall flavor profile of complex mixtures found in natural products. Studies have shown that its volatile nature allows it to be effectively used in flavor enhancement applications.

Pharmaceutical Applications

Potential Health Benefits

this compound exhibits biological activity that may extend beyond flavor enhancement. Some studies suggest it could possess antimicrobial properties, making it a candidate for further research in health-related applications. Its safety profile is assessed through various tests including genotoxicity and cytotoxicity evaluations, crucial for regulatory compliance in pharmaceutical applications.

Case Study 1: Flavor Enhancement

A study conducted on the use of this compound in fruit-flavored beverages demonstrated that its addition significantly improved consumer acceptance due to enhanced aroma profiles. The study utilized a controlled sensory evaluation where participants rated the intensity of flavors before and after the addition of the compound.

Case Study 2: Antimicrobial Properties

Research investigating the antimicrobial effects of this compound revealed promising results against certain foodborne pathogens. The study indicated that at specific concentrations, the compound exhibited inhibitory effects on bacteria such as Salmonella and E. coli, suggesting potential applications as a natural preservative in food products.

Mechanism of Action

As an ester, allyl 2-ethylbutyrate primarily exerts its effects through interactions with olfactory receptors, leading to the perception of its characteristic fruity odor . The molecular targets involved are the olfactory receptor proteins in the nasal epithelium, which bind to the ester and trigger a signal transduction pathway resulting in the sensation of smell .

Comparison with Similar Compounds

Molecular Structure and Physical Properties

The table below compares key structural and physical properties of Allyl 2-ethylbutyrate with structurally related allyl esters:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₉H₁₆O₂ | 156.22 | 7493-69-8 | Branched alkyl chain (2-ethylbutyrate) |

| Allyl isobutyrate | C₇H₁₂O₂ | 128.17 | 15727-77-2 | Short branched chain (isobutyrate) |

| Allyl 2-methylbutyrate | C₈H₁₄O₂ | 142.20 | 93963-13-4 | Methyl-substituted butyrate |

| Allyl butyrate | C₇H₁₂O₂ | 128.17 | 2051-78-7 | Linear butyrate chain |

Key Observations :

Regulatory Status :

- This compound, Allyl butyrate, and Allyl 2-methylbutyrate are approved as food additives in Japan under designated flavoring substance lists .

Biological Activity

Allyl 2-ethylbutyrate (CAS Registry Number: 7493-69-8) is an ester compound with the molecular formula and a molecular weight of approximately 156.22 g/mol. It is primarily used in the food and fragrance industries due to its fruity aroma. This article explores the biological activity of this compound, focusing on its genotoxicity, antimicrobial properties, and potential health effects.

Genotoxicity Studies

Research has indicated that this compound may exhibit genotoxic effects under certain conditions. In a study evaluating various flavoring agents, it was found that compounds similar to this compound showed positive results in tests for sister chromatid exchange and DNA repair in rat hepatocytes at specific concentrations:

| Compound | Test System | Concentration | Result |

|---|---|---|---|

| This compound | Lymphoblastoid Namalva cells | 5–200 μM | Positive |

| Rat hepatocytes | 60–600 nmol/10^6 cells | Positive |

These findings suggest that while this compound is widely used in food products, its potential genotoxicity warrants further investigation to assess safety levels for consumption .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties, particularly against various bacterial strains. A significant study revealed that it exhibits notable inhibitory effects on Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined for several pathogens:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Salmonella enterica | 0.75 |

These results indicate that this compound could be a candidate for natural antimicrobial agents in food preservation and safety .

Case Studies and Applications

-

Flavoring Agent in Food Products:

This compound is commonly used as a flavoring agent in the food industry due to its pleasant aroma. Its use in various food products has been evaluated for safety, with studies confirming its low toxicity at typical usage levels. -

Potential Health Effects:

While generally recognized as safe (GRAS) when used as a flavoring agent, there are concerns regarding inhalation exposure leading to respiratory irritation, as observed in studies where participants reported cough responses to inhaled ethyl butyrate . -

Regulatory Evaluations:

The European Food Safety Authority (EFSA) has conducted evaluations of flavoring substances, including those structurally related to this compound, assessing their potential risks based on toxicological data .

Q & A

Q. What are the established laboratory protocols for synthesizing Allyl 2-ethylbutyrate, and how can reaction efficiency be monitored?

this compound is typically synthesized via acid-catalyzed esterification between 2-ethylbutyric acid and allyl alcohol. Sulfuric acid or palladium-based catalysts are commonly employed at 100–150°C, with reaction progress monitored by gas chromatography (GC) to track ester formation or acid value titration to assess residual carboxylic acid . Optimized conditions can achieve yields >90%, but side reactions (e.g., allyl alcohol polymerization) require careful temperature control .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

- Gas Chromatography (GC): Purity ≥98% is verified using GC with flame ionization detection, referencing retention times against standards .

- Infrared Spectroscopy (IR): Ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and allyl C=C stretching at ~1640 cm⁻¹ confirm functional groups .

- NMR Spectroscopy: H NMR shows characteristic allyl protons (δ 5.8–5.2 ppm as multiplet) and the 2-ethylbutyrate moiety (δ 2.3–1.2 ppm for methyl/methylene groups) .

Q. What physicochemical properties (e.g., refractive index, specific gravity) influence this compound’s behavior in solution-phase reactions?

Key properties include:

- Refractive Index: 1.402–1.407 (n²⁰D), affecting light scattering in photochemical studies .

- Specific Gravity: 0.866–0.871 (d²⁰/20), indicating solubility in nonpolar solvents and phase separation in biphasic systems . These parameters guide solvent selection for reactions involving nucleophilic acyl substitutions or ester hydrolysis .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?

DFT calculations (e.g., B3LYP/6-31G(d) level) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to identify reactive sites. For example, the allyl group’s π-electrons may facilitate nucleophilic attack at the ester carbonyl, while steric effects from the 2-ethylbutyrate branch influence regioselectivity . Transition-state analysis can further clarify activation barriers for hydrolysis or transesterification .

Q. What experimental strategies resolve contradictions between predicted and observed spectral data for this compound derivatives?

- Isotopic Labeling: C-labeled analogs clarify ambiguous NMR signals (e.g., overlapping methyl/methylene peaks) .

- High-Resolution Mass Spectrometry (HRMS): Resolves molecular ion ([M+H]⁺ m/z 157.1234 for C₉H₁₆O₂) and fragmentation patterns to confirm structural assignments .

- Cross-Validation: Compare IR and NMR data with spectral databases (e.g., SDBS, NIST) to address discrepancies .

Q. How can researchers optimize catalytic systems to minimize side reactions during this compound synthesis?

- Catalyst Screening: Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., ZnCl₂) to balance activity and selectivity .

- Solvent Optimization: Polar aprotic solvents (e.g., THF) enhance esterification rates, while inert atmospheres reduce allyl alcohol oxidation .

- In Situ Monitoring: Real-time GC or FTIR tracks intermediate formation, enabling rapid adjustment of reaction parameters .

Q. What mechanistic insights guide the stability of this compound in fragrance formulations under thermal stress?

Accelerated stability studies (e.g., 40°C/75% RH for 8 weeks) combined with GC-MS identify degradation products like 2-ethylbutyric acid and allyl alcohol. Antioxidants (e.g., BHT) or UV stabilizers mitigate oxidative cleavage of the allyl group, preserving fragrance longevity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.